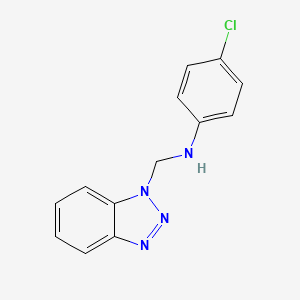
3,3-Dimethylcyclohexaneethanol
Vue d'ensemble
Description
3,3-Dimethylcyclohexaneethanol is a chemical compound with the formula C10H20O . It has a molecular weight of 156.2652 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C10H20O/c1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,3-8H2,1-2H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
This compound has a molecular weight of 156.27 . Some of its calculated properties include: Standard Gibbs free energy of formation (-92.25 kJ/mol), Enthalpy of formation at standard conditions (-352.74 kJ/mol), Enthalpy of fusion at standard conditions (12.35 kJ/mol), Enthalpy of vaporization at standard conditions (53.50 kJ/mol), Log10 of Water solubility in mol/l (-2.68), Octanol/Water partition coefficient (2.585), McGowan’s characteristic volume (146.770 ml/mol), Critical Pressure (2862.74 kPa), Normal Boiling Point Temperature (535.50 K), Critical Temperature (728.56 K), Normal melting (fusion) point (290.32 K), Critical Volume (0.544 m^3/kmol) .Applications De Recherche Scientifique
Catalytic Hydrogenation
Research by Cormier and McCauley (1988) in Synthetic Communications explored the catalytic hydrogenation of diketones, including 3,3-dimethylcyclohexanone, which is closely related to 3,3-Dimethylcyclohexaneethanol. This study contributes to understanding the potential applications of these compounds in chemical synthesis processes (Cormier & McCauley, 1988).
Study of Glass Transitions
Tyagi and Murthy's (2001) research in the Journal of Chemical Physics investigated the nature of glass transitions in various compounds, including cis-1,2-dimethylcyclohexane, which shares structural similarities with this compound. Their work utilizing dielectric spectroscopy and differential scanning calorimetry provides insights into the molecular dynamics in supercooled states, relevant to the study of plastic crystals (Tyagi & Murthy, 2001).
Alpha,alpha'-Annulation in Organic Synthesis
Nuhant et al. (2007) in Organic Letters explored the alpha,alpha'-annulation of 3,3-dimethyl-2,4,6-triprenyl cyclohexanone, a compound similar to this compound. Their research highlights the application in organic synthesis, specifically in the synthesis of clusianone and other biogenetic-like intermediates (Nuhant et al., 2007).
Solid State Polymorphism Studies
Research by Juszyńska et al. (2006) in Phase Transitions focused on the solid-state polymorphism of various dimethyl butanols, including 3,3-dimethyl-1-butanol, which is structurally related to this compound. Their findings using DSC methods contribute to understanding the influence of molecular structure on polymorphism (Juszyńska et al., 2006).
Application in Green Chemistry
Jin et al. (2016) in Green Chemistry expanded on the chemistry of dimethyl carbonate (DMC), showcasing its application in acid-catalysed reactions with different aliphatic alcohols and phenols. This research presents potential applications of similar compounds like this compound in sustainable chemistry practices (Jin et al., 2016).
Safety and Hazards
According to the safety data sheet, 3,3-Dimethylcyclohexaneethanol is classified as a flammable liquid (Category 4), and it is harmful if swallowed, in contact with skin, or if inhaled (Acute toxicity, Categories 4). It causes skin irritation (Category 2) and serious eye irritation (Category 2A). It may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). It is also harmful to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2-(3,3-dimethylcyclohexyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCAHEIMKVRZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



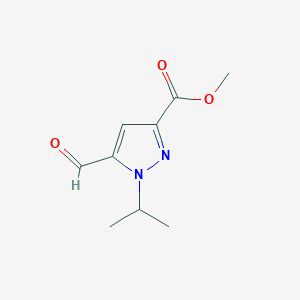


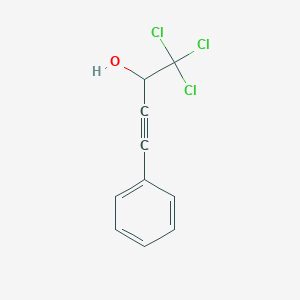

![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)
![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)
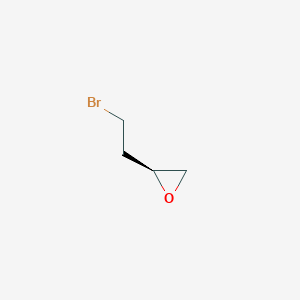
![(4R)-2-[4-Bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B3147250.png)


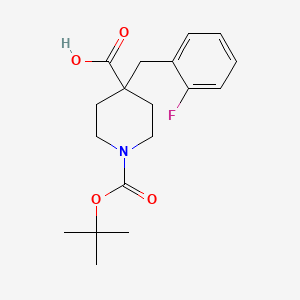
![Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B3147289.png)
